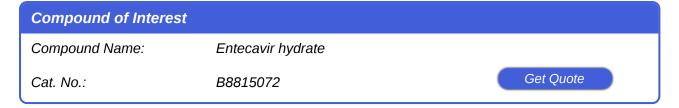


Entecavir Hydrate: A Deep Dive into Preclinical Research and Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective guanosine nucleoside analogue with significant activity against the hepatitis B virus (HBV). Its hydrate form is the active pharmaceutical ingredient in approved antiviral therapies for chronic HBV infection. This technical guide provides a comprehensive overview of the preclinical research and development of **entecavir hydrate**, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and toxicology. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.

Mechanism of Action

Entecavir is a prodrug that requires intracellular phosphorylation to its active triphosphate form, entecavir triphosphate (ETV-TP).[1][2] ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase (reverse transcriptase).[2] Its mechanism of action involves the inhibition of all three key functions of the viral polymerase:

- Base Priming: ETV-TP interferes with the initiation of viral DNA synthesis.[2][3]
- Reverse Transcription: It blocks the synthesis of the negative strand of HBV DNA from the pregenomic RNA template.[2][3]



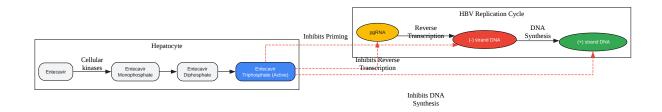




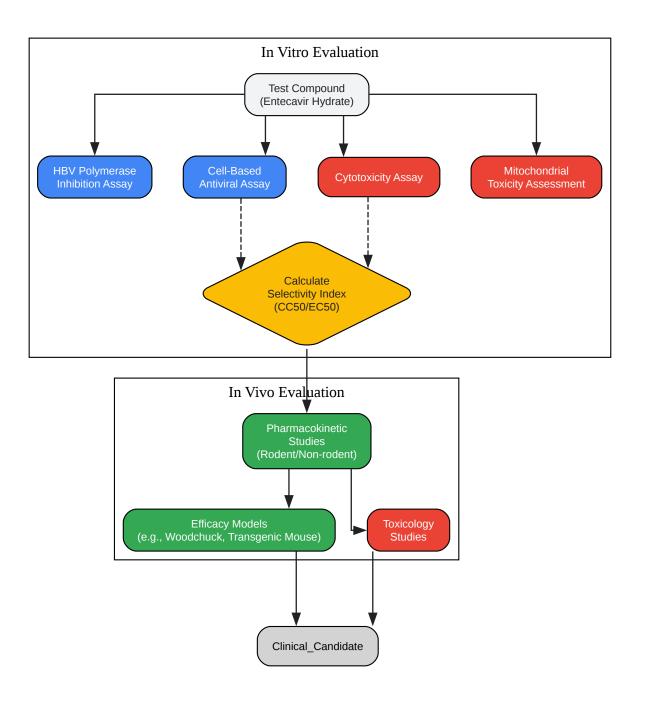
• DNA Strand Synthesis: ETV-TP inhibits the synthesis of the positive strand of HBV DNA.[2] [3]

Incorporation of entecavir into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[2]









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